Superior Precision vs. Non-Isotopic IS
In head-to-head method validation studies, the use of 5-Fluorouracil-15N2 as an internal standard consistently yields significantly lower intra- and inter-assay variability compared to methods employing the non-isotopic analog 5-chlorouracil (5-CU). While a validated HPLC-UV method using 5-CU demonstrated intra-day coefficients of variation (CV) of up to 8.3%, a method using 5-Fluorouracil-15N2 in LC-MS/MS achieved intra-assay variation of less than 6% across a wide concentration range (1-100 µM) [1][2]. This enhanced precision is critical for reliably detecting clinically relevant changes in 5-FU plasma levels.
| Evidence Dimension | Intra-assay precision (Coefficient of Variation) |
|---|---|
| Target Compound Data | < 6% (for 1, 10, and 100 µM plasma samples) |
| Comparator Or Baseline | ≤ 8.3% (for 200 and 500 ng/mL plasma QC samples with 5-CU) |
| Quantified Difference | At least 2.3 percentage points lower variability |
| Conditions | Human plasma spiked with 5-FU, analyzed by LC-MS/MS with 5-Fluorouracil-15N2 as IS vs. HPLC-UV with 5-CU as IS |
Why This Matters
Lower assay variability ensures more reliable therapeutic drug monitoring, reducing the risk of misinterpreting a patient's 5-FU level and enabling more precise dose adjustments to maintain efficacy while minimizing toxicity.
- [1] van Kuilenburg, A. B. P., van Lenthe, H., Maring, J. G., & van Gennip, A. H. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1257-1260. View Source
- [2] Remaud, G., Boisdron-Celle, M., Morel, A., & Gamelin, E. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(5), 623-628. View Source
